1-{4-[(5-Bromopyrimidin-2-yl)oxy]-[1,4'-bipiperidine]-1'-yl}ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{4-[(5-Bromopyrimidin-2-yl)oxy]-[1,4’-bipiperidine]-1’-yl}ethan-1-one is a complex organic compound that features a bromopyrimidine moiety linked to a bipiperidine structure via an ether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4-[(5-Bromopyrimidin-2-yl)oxy]-[1,4’-bipiperidine]-1’-yl}ethan-1-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the nucleophilic substitution reaction of 5-bromopyrimidine with a bipiperidine derivative under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
1-{4-[(5-Bromopyrimidin-2-yl)oxy]-[1,4’-bipiperidine]-1’-yl}ethan-1-one can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the pyrimidine ring can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Hydrolysis: The ether linkage can be cleaved under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and potassium tert-butoxide (KOtBu) in solvents like DMF or DMSO.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution reactions can yield various substituted pyrimidine derivatives, while oxidation reactions can produce corresponding ketones or carboxylic acids .
Scientific Research Applications
1-{4-[(5-Bromopyrimidin-2-yl)oxy]-[1,4’-bipiperidine]-1’-yl}ethan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions, particularly those involving pyrimidine derivatives.
Industry: The compound can be used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 1-{4-[(5-Bromopyrimidin-2-yl)oxy]-[1,4’-bipiperidine]-1’-yl}ethan-1-one involves its interaction with specific molecular targets. The bromopyrimidine moiety can interact with nucleophilic sites in biological molecules, leading to various biochemical effects. The bipiperidine structure may also contribute to the compound’s binding affinity and specificity for certain targets .
Comparison with Similar Compounds
Similar Compounds
4-[(5-Bromopyrimidin-2-yl)oxy]phenol: This compound shares the bromopyrimidine moiety but has a phenol group instead of a bipiperidine structure.
4-[(5-Bromopyrimidin-2-yl)oxy]benzaldehyde: Similar to the target compound but with a benzaldehyde group.
Uniqueness
1-{4-[(5-Bromopyrimidin-2-yl)oxy]-[1,4’-bipiperidine]-1’-yl}ethan-1-one is unique due to its combination of a bromopyrimidine moiety with a bipiperidine structure. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .
Properties
Molecular Formula |
C16H23BrN4O2 |
---|---|
Molecular Weight |
383.28 g/mol |
IUPAC Name |
1-[4-[4-(5-bromopyrimidin-2-yl)oxypiperidin-1-yl]piperidin-1-yl]ethanone |
InChI |
InChI=1S/C16H23BrN4O2/c1-12(22)20-6-2-14(3-7-20)21-8-4-15(5-9-21)23-16-18-10-13(17)11-19-16/h10-11,14-15H,2-9H2,1H3 |
InChI Key |
YEJHIPPUBQSEOW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCC(CC1)N2CCC(CC2)OC3=NC=C(C=N3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.